![molecular formula C4H5F3O2S B1355006 2-[(Trifluoromethyl)sulfanyl]propanoic acid CAS No. 63471-78-3](/img/structure/B1355006.png)

2-[(Trifluoromethyl)sulfanyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

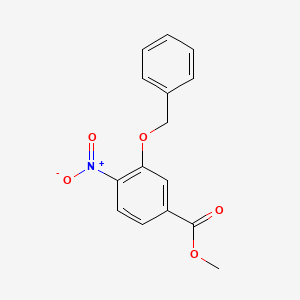

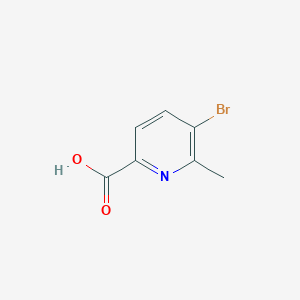

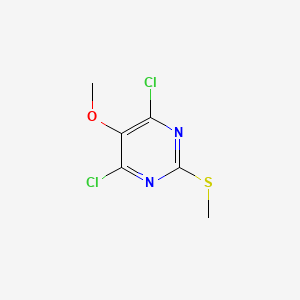

2-[(Trifluoromethyl)sulfanyl]propanoic acid, commonly known as TFMPA, is a chemical compound with the molecular formula C4H5F3O2S. It is a white crystalline solid that is soluble in water and organic solvents. TFMPA is widely used in scientific research for its unique properties and applications.

Wissenschaftliche Forschungsanwendungen

1. Polymerization Applications

2-[(Trifluoromethyl)sulfanyl]propanoic acid has been reported to play a role in the field of polymerization. For instance, it has been identified as a by-product in the synthesis of a dithioester RAFT agent, highlighting its potential involvement in controlled free radical polymerization processes (Laschewsky et al., 2007). Another study focused on reversible addition−fragmentation chain transfer (RAFT) emulsion polymerization of styrene, where a derivative of 2-[(trifluoromethyl)sulfanyl]propanoic acid was used as a mediator (Luo et al., 2011).

2. Synthetic Chemistry

The compound has also been involved in various synthetic chemistry applications. For example, it has been used in the synthesis of (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid, a potential antileukotrienic agent (Jampílek et al., 2004). Additionally, its role in the synthesis of optically active 1,4-Thiazane-3-carboxylic acid via optical resolution was also highlighted (Shiraiwa et al., 1998).

3. Catalysis

In the field of catalysis, a study explored sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), showcasing its potential as an effective and sustainable catalyst (Tayebi et al., 2011). Another research demonstrated its use in the acetylation of alcohols under heterogeneous conditions (Niknam & Saberi, 2009).

4. Biological Activity

Research has also delved into its biological aspects. For instance, 2-Amino-3-(purin-9-yl)propanoic acids, substituted by a sulfanyl group, were synthesized and tested for immunostimulatory and immunomodulatory potency (Doláková et al., 2005).

5. Organic Synthesis

In organic synthesis, the compound has been utilized in constructing trifluoromethyl-containing bridged heterocycles, demonstrating its role in producing complex organic structures (Jiang & Zhu, 2008).

Eigenschaften

IUPAC Name |

2-(trifluoromethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFPYJPXOSZWPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511052 |

Source

|

| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Trifluoromethyl)sulfanyl]propanoic acid | |

CAS RN |

63471-78-3 |

Source

|

| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)